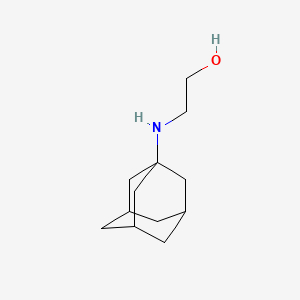

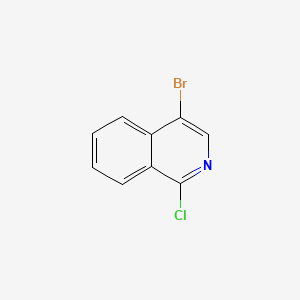

![molecular formula C9H15BrO2 B1267768 6-Bromo-1,4-dioxaspiro[4.6]undecane CAS No. 70562-63-9](/img/structure/B1267768.png)

6-Bromo-1,4-dioxaspiro[4.6]undecane

Overview

Description

Synthesis Analysis

Synthesis of related dioxaspiro[5.5]undecane derivatives often involves regioselective deoxygenation strategies from precursor compounds derived from simple sugars like D-fructose, showcasing the compound's role in pheromone synthesis and organic chemistry (Cubero, Plaza López-Espinosa, & Castillo, 1992). Enantioselective syntheses, leveraging chiral sources and asymmetric catalysis, highlight the compound's significance in producing optically active forms (Tu, Moore, & Kitching, 1995).

Molecular Structure Analysis

Structural analyses through X-ray crystallography reveal the compound's complex spatial configuration. Studies on related compounds, such as 1,5-dioxaspiro[5.5] derivatives, underscore the intricate hydrogen bonding and 2D-net frameworks contributing to their stability and reactivity (Zeng, Wang, & Zhang, 2021). This detailed understanding aids in predicting the compound's chemical behavior and interactions.

Chemical Reactions and Properties

The reactivity of similar spiroketal structures, including 1,7-dioxaspiro[5.5]undecane derivatives, with various reagents highlights their versatility. For instance, bromination and subsequent dehydrobromination reactions elucidate the pathways for modifying spiroketal systems, offering insights into synthetic strategies for functionalization and derivatization (Lawson, Kitching, Kennard, & Byriel, 1993).

Physical Properties Analysis

Physical properties, including crystalline structure and thermodynamic characteristics, are crucial for understanding the compound's stability and behavior under various conditions. Investigations into related 1,5-dioxaspiro[5.5] derivatives showcase methodologies for determining such properties, contributing to a broader comprehension of spiroketals' physical aspects (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of 6-Bromo-1,4-dioxaspiro[4.6]undecane and its analogs, such as reactivity towards bromination and ability to undergo ring transformations, are foundational for their application in synthesis. The synthesis and functionalization routes, including ketalization and hydroformylation, underscore the compound's utility in constructing complex molecular architectures (Pardhasaradhi, Nair, Kumar, & Srinivas, 1998).

Scientific Research Applications

1. Stereochemistry and Synthesis

6-Bromo-1,4-dioxaspiro[4.6]undecane is part of the broader class of compounds known as spiroketals, which have been extensively studied for their stereochemistry and synthesis methods. For instance, research on α-bromo spiroketals, which include 6-Bromo-1,4-dioxaspiro[4.6]undecane, focuses on understanding their stereochemical configurations and reactions, such as dehydrobromination and hydration processes. These studies are vital for developing synthetic routes for α-bromine-containing spiroketal metabolites like obtusin and neoobtusin (Lawson, Kitching, Kennard, & Byriel, 1993).

2. Crystal Structure and Thermodynamics

In 2021, a derivative of 1,5-dioxaspiro[5.5]undecane coupled with a benzimidazole moiety was studied, highlighting the importance of understanding the crystal structure and thermodynamic properties of such compounds. These insights are crucial for designing and synthesizing new molecules with potential applications in various fields, including pharmaceuticals (Zeng, Wang, & Zhang, 2021).

3. Use in Pheromone Synthesis

The compound and its related structures have been synthesized and studied for their role in insect pheromones. For example, 1,7-dioxaspiro[5.5]undecane, a related compound, has been synthesized to understand the chemical ecology of insects like rove beetles and olive fruit flies. This research has implications in developing eco-friendly pest management strategies (Zhang et al., 1999).

4. Applications in Organic Chemistry

Research on 1,7-dioxaspiro[5.5]undecane and its variants provides valuable insights into organic chemistry, particularly in asymmetric synthesis and spiroketal formation. These compounds are synthesized using various methods like intramolecular Michael addition and oxyselenenylation, contributing to the broader understanding of organic synthesis mechanisms (Iwata et al., 1985); (Uchiyama et al., 2001).

properties

IUPAC Name |

6-bromo-1,4-dioxaspiro[4.6]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPUHWFXOULUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C2(CC1)OCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302136 | |

| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4-dioxaspiro[4.6]undecane | |

CAS RN |

70562-63-9 | |

| Record name | 70562-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

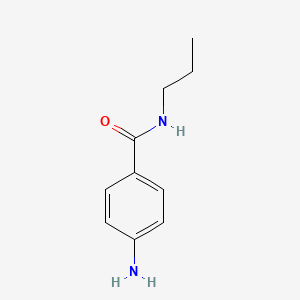

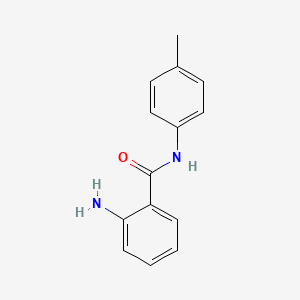

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)